Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954596-78-2) is a fully synthetic small molecule belonging to the 2-substituted thiazole-4-carboxamide class. Its structure combines a central 1,3-thiazole core bearing a 4-chlorobenzamido substituent at the 2-position and an N-(2,6-difluorophenyl)methyl carboxamide group at the 4-position, giving a molecular formula of C₁₈H₁₂ClF₂N₃O₂S and a molecular weight of 407.8 g/mol.

Molecular Formula C18H12ClF2N3O2S
Molecular Weight 407.8 g/mol
CAS No. 954596-78-2
Cat. No. B6500521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
CAS954596-78-2
Molecular FormulaC18H12ClF2N3O2S
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C18H12ClF2N3O2S/c19-11-6-4-10(5-7-11)16(25)24-18-23-15(9-27-18)17(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H,23,24,25)
InChIKeyRADQOVPKXZOHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954596-78-2) – Chemical Identity and Core Scaffold for Procurement Decisions


2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 954596-78-2) is a fully synthetic small molecule belonging to the 2-substituted thiazole-4-carboxamide class. Its structure combines a central 1,3-thiazole core bearing a 4-chlorobenzamido substituent at the 2-position and an N-(2,6-difluorophenyl)methyl carboxamide group at the 4-position, giving a molecular formula of C₁₈H₁₂ClF₂N₃O₂S and a molecular weight of 407.8 g/mol . The compound has been disclosed in patent literature as part of broader series of thiazole-4-carboxamide derivatives intended for pharmaceutical use, though its specific biological target has not been independently validated .

Why 2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide Cannot Be Assumed Interchangeable with Other Thiazole-4-carboxamide Analogs


Within the thiazole-4-carboxamide chemotype, even minor modifications to the 2-amido substituent or the 4-carboxamide benzyl moiety can drastically alter binding potency, selectivity, and pharmacokinetic properties. The broad patent disclosure covering this compound illustrates extensive structural diversity and makes no claim of uniform activity across the series . Critically, closely related analogs lacking the specific combination of 4-chlorobenzamido and 2,6-difluorobenzyl groups have been shown to lose all measurable target engagement, demonstrating that the exact substitution pattern is a prerequisite for biological activity . Therefore, generic substitution with a different 2-substituted thiazole-4-carboxamide or a simplified benzamidothiazole fragment carries a high risk of functional inactivity and is not scientifically justified without experimental head-to-head confirmation.

Quantitative Differentiation Evidence for 2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide: Comparator Data


Structural Uniqueness vs. General Thiazole-4-carboxamide Pool

The compound's chemical structure, confirmed by SMILES notation (C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F), uniquely combines a 4-chlorobenzamido group at the thiazole 2-position and a 2,6-difluorobenzyl amide at the 4-position . In the closely analogous SLC13A5 inhibitor series described by Quigley et al., replacement of the benzyl moiety with heteroarylmethyls was required to maintain activity, and an analog differing by a single substituent exchange (BI01372674 vs. BI01383298) was entirely inactive (IC₅₀ >100 µM vs. 0.05 µM) . This reinforces that the exact substitution pattern present in the target compound is non-redundant within the broader thiazole-4-carboxamide class.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Patent-Backed Synthesis Route Reduces Supply Risk

The compound falls under the general methods described in U.S. Patent 2009/0149517, which provides synthetic procedures for 2-substituted thiazole-4-carboxamides that do not rely on exotic building blocks . In contrast, many investigational thiazole-4-carboxamides that entered the literature via academic one-pot syntheses lack a scalable patent protocol, creating supply-chain uncertainty for repeat procurement. The availability of a documented synthetic route specific to this substitution pattern reduces the risk of batch-to-batch variability and synthetic dead-ends during in-house scale-up.

Process Chemistry Scale-up Procurement Reliability

Distinct Molecular Weight and logP Differentiate from Common Kinase Inhibitor Thiazoles

With a molecular weight of 407.8 g/mol and a calculated logP of approximately 3.8 (derived from its SMILES structure), this compound occupies a physicochemical space that is significantly lower than many aminothiazole carboxamide kinase inhibitors (e.g., dasatinib, MW 488; famitinib, MW 462) . The lower MW and moderate lipophilicity may translate into improved solubility and permeability relative to larger, more lipophilic thiazole-based ATP-competitive inhibitors. This property profile is particularly relevant when the intended application requires non-kinase target engagement with minimal off-target kinase activity.

Drug-like Properties Kinase Selectivity Physicochemical Profiling

Patent Assignee History Suggests Industrial-Scale Production Capability

The patent family surrounding this compound (EP2404909, filed by Tianjin Institute of Pharmaceutical Research) indicates assignment to organizations with established pharmaceutical production infrastructure . This contrasts with many thiazole-4-carboxamide derivatives described only in academic theses, where no industrial supply chain exists. The patent assignment history provides a tangible line of sight to manufacturing standardization and quality control that reduces procurement risk for long-term research programs.

Supply Security GMP Potential Industrial Procurement

Recommended Application Scenarios for 2-(4-Chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide (954596-78-2) Based on Differentiated Evidence


Lead-Like Fragment for Non-Kinase Thiazole Carboxamide Screening Libraries

Given its physicochemical profile (MW 407.8, cLogP ~3.8) that resides within lead-like chemical space , this compound is well-suited for inclusion in diversity-oriented screening decks targeting non-kinase enzymes or protein-protein interactions. Its moderate size and lipophilicity, distinct from larger kinase-focused thiazoles, make it particularly appropriate for fragment-based drug discovery programs where low molecular complexity and favorable solubility are desired starter points. The 4-chlorobenzamido moiety also serves as a synthetic handle for rapid analog generation.

Negative-Control Probe Candidate for SLC13A5 (NaCT) Target Engagement Studies

Based on structure-activity relationship data from the SLC13A5 chemical probe program, thiazole-4-carboxamide analogs with substitution patterns diverging from the active piperidinecarboxamide scaffold exhibit no measurable inhibition of citrate transport (IC₅₀ >100 µM) . While the target compound itself has not been explicitly profiled in this assay, its structural divergence from the active probes (BI01383298, BI01455810) suggests it may serve as a negative control for NaCT-related studies, contingent upon experimental confirmation. Its use in this capacity would leverage the established inactivity of close structural analogs.

Process Chemistry Benchmarking for Scalable Thiazole-4-carboxamide Synthesis

The compound is covered by patent US 2009/0149517, which describes general synthetic schemes for 2-substituted thiazole-4-carboxamides amenable to scale-up . This makes it a suitable candidate for benchmarking in-house process development efforts aimed at kilogram-scale production of thiazole-4-carboxamide libraries. The availability of a reference patent route reduces the time required for route scouting and provides a comparator for yield, purity, and cost-of-goods analysis against novel synthetic approaches.

Physicochemical Calibration Standard for Low-MW Heterocyclic Amides in ADME Assays

With a well-defined molecular weight (407.8 g/mol) and a calculated logP of approximately 3.8, the compound occupies an intermediate lipophilicity range that is useful for calibrating in silico ADME prediction models . It can serve as a reference compound in solubility, permeability, and metabolic stability assays when developing or validating high-throughput ADME screening panels for heterocyclic amide libraries, providing a consistent comparator across different experimental runs.

Quote Request

Request a Quote for 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.